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Compound of Interest

Compound Name: 2-Methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1313987 Get Quote

Azaindoles are bicyclic heteroaromatic compounds where one of the carbon atoms in the

benzene ring of indole is replaced by a nitrogen atom. This substitution creates four possible

isomers (4-, 5-, 6-, and 7-azaindole), each with distinct electronic and hydrogen-bonding

characteristics.[1][2] The 6-azaindole core, in particular, has garnered substantial interest as it

is a key structural component in various biologically active molecules.[3]

The introduction of a nitrogen atom into the indole framework significantly alters the molecule's

properties. It can lead to improved aqueous solubility, enhanced metabolic stability, and provide

an additional hydrogen bond acceptor, which can translate to higher binding affinity and

potency for biological targets.[4][5] 2-Methyl-6-azaindole, the focus of this guide, incorporates a

methyl group at the C2 position of the pyrrole ring, a common site for substitution in the

development of targeted therapeutics.

Physicochemical Properties
The fundamental physical and chemical properties of 2-methyl-6-azaindole define its behavior

in chemical and biological systems. These properties are critical for designing synthetic routes,

formulating drug products, and understanding its pharmacokinetic profile.
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Property Value Source

IUPAC Name
2-methyl-1H-pyrrolo[2,3-

c]pyridine
[6]

Synonyms 2-Methyl-6-azaindole N/A

CAS Number 65645-56-9 [6]

Molecular Formula C₈H₈N₂ [6]

Molecular Weight 132.16 g/mol [6]

Boiling Point 275.4 °C [6]

Density 1.187 g/cm³ [6]

Flash Point 119.0 °C [6]

XLogP3 1.87 [6]

Polar Surface Area 28.68 Å² [6]

Solubility

The parent 6-azaindole is

sparingly soluble in water but

soluble in methanol and

chloroform.[7]

N/A

Spectral Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-

methyl-6-azaindole. While a complete public dataset for this specific molecule is not readily

available, its spectral characteristics can be reliably predicted based on its structure and data

from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the protons on both the pyridine and pyrrole rings. A characteristic singlet with an integration

of 3H would appear in the upfield region (around δ 2.3-2.5 ppm) corresponding to the C2-

methyl group. The N-H proton of the pyrrole ring will appear as a broad singlet, typically in

the downfield region (δ 8.0-11.0 ppm), and its chemical shift can be solvent-dependent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals

corresponding to the eight carbon atoms in the molecule. The methyl carbon will resonate at

the highest field (lowest ppm value), typically around 10-15 ppm. The signals for the aromatic

carbons of the fused rings will appear in the characteristic downfield region (δ 100-150 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic N-H stretching

vibration for the pyrrole amine, typically appearing as a sharp to moderately broad band in

the 3200-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic and methyl groups will

be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the

aromatic rings will produce a series of bands in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum of 2-methyl-6-

azaindole will exhibit a prominent molecular ion (M⁺) peak at m/z = 132, corresponding to its

molecular weight.[6] Fragmentation patterns would likely involve the loss of a proton or

rearrangements characteristic of indole-like structures.

Synthesis and Reactivity
The synthesis of the 6-azaindole core typically starts from appropriately substituted pyridine

precursors. The electron-deficient nature of the pyridine ring can make some classical indole

syntheses challenging, necessitating the development of specialized methods.[4][8]

General Synthetic Strategies
Several effective strategies have been reported for the construction of 6-azaindole derivatives:

[4+1] Cyclization: A scalable and metal-free synthesis involves the formal [4+1] cyclization of

3-amino-4-methylpyridines with electrophiles like trifluoroacetic anhydride (TFAA).[9][10] This

method allows for the construction of the pyrrole ring onto the pyridine core.

Palladium-Catalyzed Annulation: Cross-coupling reactions are powerful tools for azaindole

synthesis. Methods such as the palladium-catalyzed reaction of amino-ortho-halogenated

pyridines with alkynes or other coupling partners are frequently employed.[5]

Intramolecular Cyclization: Novel routes, such as those starting from substituted aziridines,

can yield functionalized 6-azaindoles through a sequence of pyrrole formation followed by an

intramolecular cyclization to form the pyridine ring.[11]
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Below is a generalized workflow for the synthesis of a 2-substituted 6-azaindole starting from a

3-amino-4-methylpyridine derivative.

Synthesis of 2-Methyl-6-Azaindole Core

3-Amino-4-methylpyridine

Acylation / Protection
(e.g., Acetic Anhydride)

Step 1

N-acylated Intermediate

Reagent

Base-mediated
Intramolecular Cyclization

Step 2

2-Methyl-6-azaindole

Heat / Base

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 2-methyl-6-azaindole.

Reactivity Profile
The reactivity of 2-methyl-6-azaindole is dictated by the interplay between its two constituent

rings. The pyrrole ring is π-excessive and susceptible to electrophilic attack, while the pyridine

ring is π-deficient and more prone to nucleophilic substitution, particularly after N-oxidation.

Direct N-alkylation of the 6-azaindole scaffold can be challenging, often yielding a mixture of N1
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(pyrrole) and N6 (pyridine) regioisomers, which requires careful reaction control and

purification.[12]

Applications in Drug Discovery
The 6-azaindole scaffold is considered a "privileged structure" in medicinal chemistry due to its

frequent appearance in successful drug candidates across various therapeutic areas.[5][13] Its

role as a bioisostere for indole and purine allows it to interact with a wide range of biological

targets.[2]

Role as a Kinase Inhibitor
A primary application of azaindoles is in the design of protein kinase inhibitors.[13] The nitrogen

atoms in the bicyclic system can act as both hydrogen bond donors (the pyrrole N-H) and

acceptors (the pyridine nitrogen), mimicking the hydrogen bonding pattern of the adenine

moiety of ATP, the natural substrate for kinases. This allows azaindole-based compounds to

effectively compete with ATP for binding in the kinase active site, leading to inhibition of the

enzyme.

Pharmacophoric Interactions

2-Methyl-6-Azaindole Scaffold
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(Pyrrole NH)
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Caption: H-bond interactions of the 6-azaindole core with a kinase hinge region.

Notable Therapeutic Agents
The 6-azaindole core is present in several important therapeutic agents. A prominent example

is Fostemsavir, an FDA-approved drug for the treatment of HIV. Fostemsavir is a prodrug that
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is converted to Temsavir, which contains a 6-azaindole moiety. Temsavir acts as an attachment

inhibitor, preventing the virus from binding to and entering host CD4+ T-cells.[5] This highlights

the scaffold's utility in creating molecules with novel mechanisms of action.

Representative Experimental Protocol: Synthesis
The following is a representative, generalized protocol for the synthesis of a 2-methyl-6-

azaindole derivative based on established chemical principles for this scaffold. This protocol is

for illustrative purposes and should be adapted and optimized based on specific substrates and

laboratory safety protocols.

Objective: Synthesize 2-methyl-1H-pyrrolo[2,3-c]pyridine via a modified Madelung-type

reaction.

Materials:

3-Amino-4-picoline (1 equivalent)

Acetic anhydride (1.2 equivalents)

Potassium tert-butoxide (3 equivalents)

N,N-Dimethylformamide (DMF), anhydrous

Toluene, anhydrous

Ethyl acetate, Hexanes (for chromatography)

Standard laboratory glassware and safety equipment

Procedure:

Acetylation: To a solution of 3-amino-4-picoline (1 eq.) in anhydrous toluene, add acetic

anhydride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and

stir for 4 hours.

Work-up 1: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the

aqueous layer three times with ethyl acetate. Combine the organic layers, dry over
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anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude

N-(4-methylpyridin-3-yl)acetamide intermediate.

Cyclization: Dissolve the crude intermediate in anhydrous DMF. Add potassium tert-butoxide

(3 eq.) portion-wise at room temperature under an inert nitrogen atmosphere.

Reaction: Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction

progress by TLC or LC-MS.

Work-up 2: After cooling to room temperature, carefully quench the reaction by pouring it into

ice-water. Extract the aqueous layer three times with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel

column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure

2-methyl-6-azaindole product.

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy

and mass spectrometry.

Conclusion
2-Methyl-6-azaindole represents a fundamentally important building block in contemporary

drug discovery. Its unique combination of an electron-rich pyrrole and an electron-deficient

pyridine ring provides medicinal chemists with a versatile tool to optimize drug candidates'

potency, selectivity, and pharmacokinetic properties. The synthetic routes to this scaffold are

well-established, and its application, particularly in the development of kinase inhibitors,

continues to expand. This guide serves as a core technical resource, consolidating the

essential properties and methodologies associated with 2-methyl-6-azaindole to support

ongoing and future research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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